molecular formula C21H18O11 B12321728 (2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12321728
M. Wt: 446.4 g/mol
InChI Key: NHEBJNCJBWUPCK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GENISTEIN 4’-BETA-D-GLUCURONIDE typically involves the glucuronidation of genistein. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses UDP-glucuronosyltransferase enzymes, while chemical methods involve the use of glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of GENISTEIN 4’-BETA-D-GLUCURONIDE often employs microbial fermentation or plant cell cultures to produce genistein, followed by glucuronidation using specific enzymes or chemical reagents. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: GENISTEIN 4’-BETA-D-GLUCURONIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various genistein derivatives and conjugates, which have distinct biological activities .

Properties

Molecular Formula

C21H18O11

Molecular Weight

446.4 g/mol

IUPAC Name

6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O11/c22-9-5-12(23)14-13(6-9)30-7-11(15(14)24)8-1-3-10(4-2-8)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)

InChI Key

NHEBJNCJBWUPCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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